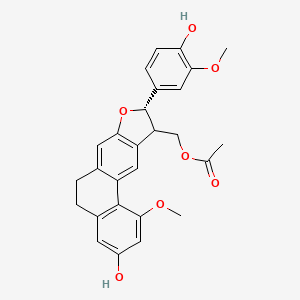
Shanciol H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Shanciol H is typically synthesized through chemical synthesis . The synthetic route may involve the oxidation and cyclization of benzoic acid . The preparation of this compound requires specific organic synthesis techniques and equipment . Industrial production methods for this compound involve large-scale chemical synthesis processes, ensuring high purity and yield .
Analyse Des Réactions Chimiques
Shanciol H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include derivatives of this compound with modified functional groups .
Applications De Recherche Scientifique
Shanciol H has a wide range of scientific research applications in chemistry, biology, medicine, and industry . In chemistry, it is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds . In biology, this compound is studied for its potential biological activities, including anti-tumor, anti-inflammatory, and anti-neurodegenerative properties . In medicine, it is explored for its potential therapeutic applications . In the industry, this compound is used in the production of various chemical products .
Mécanisme D'action
The mechanism of action of Shanciol H involves its interaction with specific molecular targets and pathways . It exerts its effects by binding to target proteins and modulating their activity . The molecular pathways involved in the action of this compound include signal transduction pathways and gene expression regulation .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C27H26O7 |
|---|---|
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
[(9S)-3-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-1-methoxy-5,6,9,10-tetrahydronaphtho[1,2-f][1]benzofuran-10-yl]methyl acetate |
InChI |
InChI=1S/C27H26O7/c1-14(28)33-13-21-20-12-19-15(4-5-16-8-18(29)11-25(32-3)26(16)19)9-23(20)34-27(21)17-6-7-22(30)24(10-17)31-2/h6-12,21,27,29-30H,4-5,13H2,1-3H3/t21?,27-/m1/s1 |
Clé InChI |
UBJDLKGJDZONCO-IAIRZMIISA-N |
SMILES isomérique |
CC(=O)OCC1[C@H](OC2=C1C=C3C(=C2)CCC4=C3C(=CC(=C4)O)OC)C5=CC(=C(C=C5)O)OC |
SMILES canonique |
CC(=O)OCC1C(OC2=C1C=C3C(=C2)CCC4=C3C(=CC(=C4)O)OC)C5=CC(=C(C=C5)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B15295911.png)






![N-[(1R,5S)-3-(1-Acetyl-4-piperidinyl)-1,3,4,5,6,8-hexahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-11-yl]-2-naphthalenecarboxamide](/img/structure/B15295982.png)

![4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride](/img/structure/B15295993.png)
![(1S,2S,4S,5R,13R)-14-(cyclopropylmethyl)-2,4,8-trihydroxy-14-methyl-6-oxa-14-azoniapentacyclo[9.5.1.01,5.02,13.07,17]heptadeca-7,9,11(17)-triene-4-carboxylic acid;bromide](/img/structure/B15295996.png)
![(4R)-4-[(1S)-1,5-Dimethyl-4-hexen-1-yl]-2-cyclohexen-1-one](/img/structure/B15296004.png)

